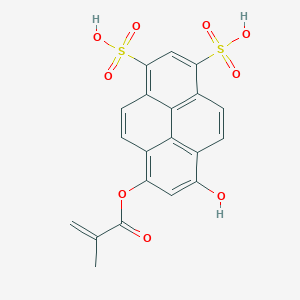![molecular formula C15H27NO2 B14228680 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one CAS No. 827017-74-3](/img/structure/B14228680.png)
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Linear alcohols from the oxolane ring.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the oxolane ring may influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
3,3-Diethyl-5-[2-(morpholin-1-yl)ethyl]oxolan-2-one: Similar structure but with a morpholine ring instead of a piperidine ring.
3,3-Diethyl-5-[2-(pyrrolidin-1-yl)ethyl]oxolan-2-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is unique due to the presence of both the piperidine and oxolane rings, which confer distinct chemical and biological properties. The combination of these rings can result in unique binding interactions and reactivity profiles, making it a valuable compound for various applications.
Propiedades
Número CAS |
827017-74-3 |
|---|---|
Fórmula molecular |
C15H27NO2 |
Peso molecular |
253.38 g/mol |
Nombre IUPAC |
3,3-diethyl-5-(2-piperidin-1-ylethyl)oxolan-2-one |
InChI |
InChI=1S/C15H27NO2/c1-3-15(4-2)12-13(18-14(15)17)8-11-16-9-6-5-7-10-16/h13H,3-12H2,1-2H3 |
Clave InChI |
TXUYKDURFFVYDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(OC1=O)CCN2CCCCC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
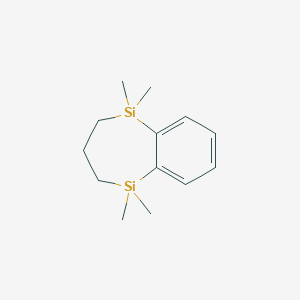

![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
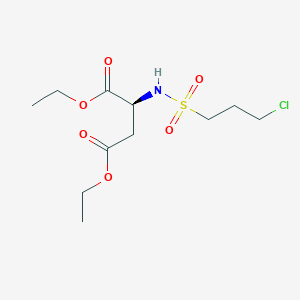
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
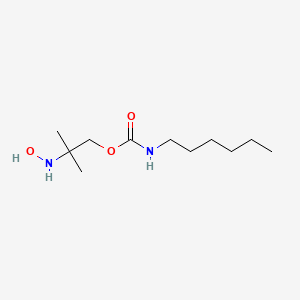
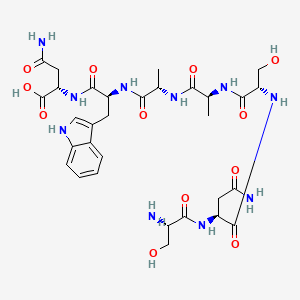
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

